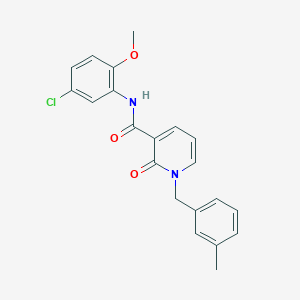

N-(5-chloro-2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

The compound N-(5-chloro-2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a 5-chloro-2-methoxyphenyl group and a 3-methylbenzyl moiety. This structure confers a planar conformation due to extended π-conjugation across the aromatic rings and amide bridge, a feature observed in structurally related compounds . The chloro and methoxy substituents on the phenyl ring may influence electronic properties and intermolecular interactions, while the 3-methylbenzyl group contributes to steric and hydrophobic effects.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c1-14-5-3-6-15(11-14)13-24-10-4-7-17(21(24)26)20(25)23-18-12-16(22)8-9-19(18)27-2/h3-12H,13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEJZMQKUXZWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This compound features a dihydropyridine ring and various substituents that may influence its pharmacological properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C18H18ClN3O2

- Molecular Weight : Approximately 335.81 g/mol

- Key Structural Features :

- Dihydropyridine ring

- Chloro and methoxy substituents on the phenyl group

- Methylbenzyl group

Biological Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating their effectiveness . The compound's structural features may enhance its interaction with bacterial targets.

- Antitumor Potential : Dihydropyridine derivatives have been evaluated for their antitumor activity against various human cancer cell lines. For example, compounds in this class exhibited selective cytotoxicity against tumor cells such as HepG2 and DLD .

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or hypertension .

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

To understand the unique properties of N-(5-chloro-2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Different chloro substitution affecting biological activity |

| 4-amino-6-oxo-1-phenyldihydropyridine | Lacks methoxy group; studied for diverse therapeutic potentials |

Comparación Con Compuestos Similares

Substituent Effects on Planarity and Hydrogen Bonding

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ():

- Substituents: Bromo and methyl groups on the phenyl ring.

- Structural Features: Near-planar conformation (dihedral angle = 8.38° between aromatic rings) due to π-conjugation. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, influencing crystal packing .

- Comparison: The target compound’s methoxy group (electron-donating) vs. bromo (electron-withdrawing) in this analog may alter electronic density and hydrogen-bonding capacity.

5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide ():

- Substituents: Trifluoromethyl (electron-withdrawing) and methyl-phenyl groups.

- Structural Features: Enhanced hydrophobicity and steric bulk compared to the target compound’s 3-methylbenzyl group.

- Comparison: The trifluoromethyl group in this analog may improve metabolic stability but reduce solubility relative to the target’s methoxy substituent .

Tautomeric Behavior

Both the target compound and N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide () exist predominantly in the keto-amine (lactam) tautomeric form rather than the hydroxy-pyridine form.

Data Table: Key Structural and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.